
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. This compound features a cyclohexane ring substituted with an oxo group (ketone) and a carboxylic acid group, along with an oxolane (tetrahydrofuran) ring attached to the cyclohexane ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by the introduction of the oxolane ring. The reaction conditions typically involve:
Cyclization: Using a strong acid or base to induce cyclization of the diketone precursor.
Oxolane Ring Formation: Introducing the oxolane ring through a nucleophilic substitution reaction, often using a halogenated oxolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated oxolane derivatives in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-cyclohexanecarboxylic acid: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
1-(Oxolan-2-yl)cyclohexane-1-carboxylic acid:
Uniqueness
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the oxo group, carboxylic acid group, and oxolane ring. This combination provides a unique set of chemical properties and reactivity, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-8-3-5-11(6-4-8,10(13)14)9-2-1-7-15-9/h9H,1-7H2,(H,13,14) |
InChI Key |
NXTMCJGQXNCUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2(CCC(=O)CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


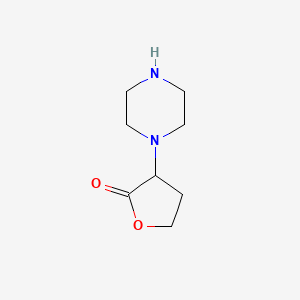

amine](/img/structure/B13523951.png)
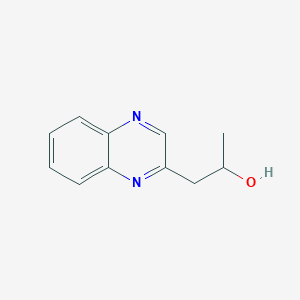
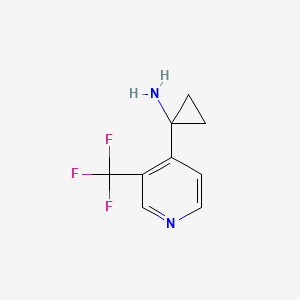

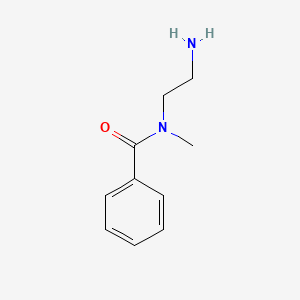
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
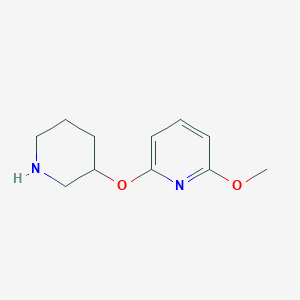

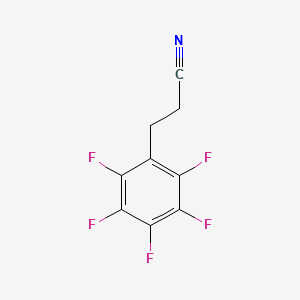
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
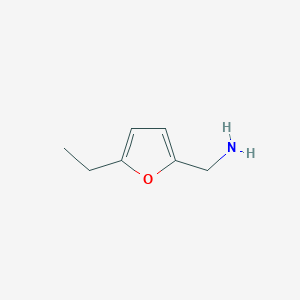
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
